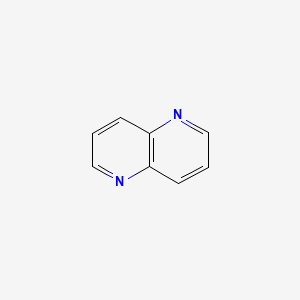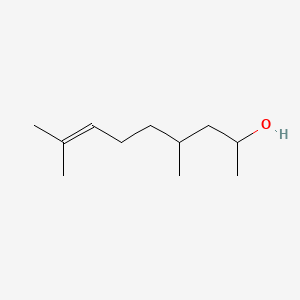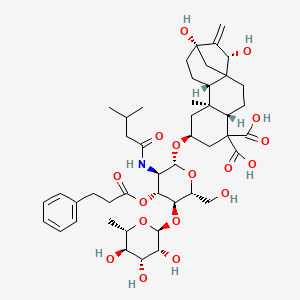
1,5-萘啶
概述
描述
1,5-Naphthyridine is a heterocyclic compound that consists of a naphthalene ring system in which two carbon atoms are replaced by nitrogen atoms at positions 1 and 5. This structure makes it a member of the diazanaphthalene family. The compound is known for its versatility and significance in various fields, particularly in medicinal chemistry, due to its diverse biological activities .
科学研究应用
1,5-Naphthyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
1,5-Naphthyridine is a heterocyclic compound that has been studied extensively for its potential biological activities
Mode of Action
The mode of action of 1,5-Naphthyridine involves its reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . Alkyl halides, for instance, react readily with 1,5-Naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-Naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
It is known that 1,5-naphthyridine derivatives can exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that many 1,5-naphthyridine derivatives exhibit a variety of biological activities , suggesting that they may have diverse molecular and cellular effects.
Action Environment
It is known that the reactivity of 1,5-naphthyridine with other compounds can be influenced by various factors, such as the presence of electrophilic or nucleophilic reagents .
生化分析
Biochemical Properties
1,5-Naphthyridine plays a crucial role in several biochemical reactions. It has been found to exhibit antiproliferative, antibacterial, antiparasitic, antiviral, and anti-inflammatory activities . The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 1,5-Naphthyridine derivatives have been shown to inhibit certain enzymes involved in DNA replication and repair, thereby exhibiting anticancer properties . Additionally, it can form complexes with metal ions, further enhancing its biological activity .
Cellular Effects
1,5-Naphthyridine affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 1,5-Naphthyridine derivatives have demonstrated cytotoxic effects on tumor cell lines, including murine colon carcinoma and mammary carcinoma cells . These effects are mediated through the inhibition of key signaling pathways that regulate cell proliferation and survival . Furthermore, 1,5-Naphthyridine has been shown to modulate the production of inflammatory mediators in immune cells, highlighting its potential as an anti-inflammatory agent .
Molecular Mechanism
The molecular mechanism of action of 1,5-Naphthyridine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 1,5-Naphthyridine derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription . This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells . Additionally, 1,5-Naphthyridine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Naphthyridine can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, allowing for prolonged biological activity . Exposure to light, heat, or reactive chemicals can lead to the degradation of 1,5-Naphthyridine, reducing its efficacy . Long-term studies have indicated that 1,5-Naphthyridine can have sustained effects on cellular function, particularly in the context of chronic inflammation and cancer .
Dosage Effects in Animal Models
The effects of 1,5-Naphthyridine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
1,5-Naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that can be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as dosage, route of administration, and individual variability .
Transport and Distribution
Within cells and tissues, 1,5-Naphthyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization . For example, 1,5-Naphthyridine can bind to plasma proteins, enhancing its distribution in the bloodstream . Additionally, the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 1,5-Naphthyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, 1,5-Naphthyridine derivatives have been found to localize in the nucleus, where they interact with DNA and nuclear proteins . This localization is essential for the compound’s ability to modulate gene expression and inhibit DNA replication .
准备方法
Synthetic Routes and Reaction Conditions
1,5-Naphthyridine can be synthesized through several methods. One common approach involves the condensation of benzophenone with naphthylamine under acidic conditions, followed by oxidation or reduction steps to yield the desired product . Another method includes the use of Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder reactions, which are classical synthetic protocols for constructing the 1,5-naphthyridine scaffold .
Industrial Production Methods
Industrial production of 1,5-naphthyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with additional steps for purification and quality control .
化学反应分析
Types of Reactions
1,5-Naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides and bases are typically employed in substitution reactions.
Major Products
The major products formed from these reactions include N-alkyl substituted 1,5-naphthyridines, naphthyridine N-oxides, and various hydrogenated derivatives .
相似化合物的比较
Similar Compounds
1,8-Naphthyridine: Another isomer with nitrogen atoms at positions 1 and 8.
Quinoline: A similar heterocyclic compound with one nitrogen atom in the ring.
Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.
Uniqueness
1,5-Naphthyridine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical and biological properties. Unlike its isomers, 1,5-naphthyridine often forms complexes with transition metals and exhibits a broader range of biological activities .
属性
IUPAC Name |
1,5-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLKTERJLVWEJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180053 | |
| Record name | 1,5-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254-79-5 | |
| Record name | 1,5-Naphthyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Naphthyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000254795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,5-Naphthyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,5-Naphthyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7JA3E5YZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to access 1,5-naphthyridines?
A: Several classical methods have been employed to synthesize 1,5-naphthyridines, including the Friedländer, Skraup, Semmler-Wolff, and hetero-Diels-Alder reactions. [] These methods utilize various starting materials and reaction conditions to construct the 1,5-naphthyridine core.
Q2: Are there more modern approaches to synthesizing 1,5-naphthyridines?
A: Yes, recent research has focused on utilizing transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to achieve efficient and regioselective synthesis of substituted 1,5-naphthyridines. [, , , ]
Q3: What is the molecular formula and weight of 1,5-naphthyridine?
A3: The molecular formula of 1,5-naphthyridine is C8H6N2, and its molecular weight is 130.15 g/mol.
Q4: How can spectroscopic techniques be used to characterize 1,5-naphthyridines?
A: Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, are essential for structural characterization of 1,5-naphthyridines. [, , , , ] For example, 1H NMR spectroscopy can distinguish between the different isomers of amino- and bromo-1,5-naphthyridines. []
Q5: How does the position of nitrogen atoms in the 1,5-naphthyridine ring affect its reactivity?
A: The position of nitrogen atoms significantly influences the electron density distribution within the 1,5-naphthyridine ring, impacting its reactivity towards electrophilic and nucleophilic attack. [, ] For instance, in the amination of 1,5-naphthyridine with potassium amide in liquid ammonia, the initial attack occurs at the carbon with the lowest electron density. []
Q6: Can you provide an example of regioselective functionalization of the 1,5-naphthyridine scaffold?
A: Research has shown that a combination of zinc-, magnesium-, and lithium-tetramethylpiperidide bases, along with Lewis acids like boron trifluoride etherate, allows for the sequential introduction of up to three substituents onto the 1,5-naphthyridine core with high regioselectivity. []
Q7: What is a "halogen dance" reaction, and how does it apply to 1,5-naphthyridine?
A: A "halogen dance" reaction involves the migration of a halogen atom within a molecule. In 1,5-naphthyridine chemistry, a novel "halogen dance" reaction was discovered during the metalation of an 8-iodo-2,4-trifunctionalized derivative, allowing for a fourth regioselective functionalization. []
Q8: What are some notable biological activities exhibited by 1,5-naphthyridine derivatives?
A: 1,5-Naphthyridine derivatives have shown promising biological activities, including antimalarial, [, , , ] antibacterial, [, ] and antifilarial activity. []
Q9: How does the structure of 1,5-naphthyridine derivatives relate to their antimalarial activity?
A: Studies have shown that the presence of a nitrogen atom at position 1 and pyrrolidinyl Mannich base side chains in the structure of pyronaridine, a 1,5-naphthyridine derivative, are crucial for its potent antimalarial activity. []
Q10: Have any 1,5-naphthyridine derivatives progressed to clinical trials for malaria treatment?
A: Yes, pyronaridine, a 1,5-naphthyridine derivative, has undergone clinical trials for the treatment of malaria and has shown promising efficacy. [, ]
Q11: Beyond antimalarial activity, what other therapeutic areas are being explored for 1,5-naphthyridine derivatives?
A: Research has also focused on developing 1,5-naphthyridine derivatives as potential anticancer agents, particularly as topoisomerase I inhibitors. [] These compounds have shown promising antiproliferative activity against human cancer cell lines.
Q12: How do 1,5-naphthyridine derivatives interact with topoisomerase I to exert their anticancer effects?
A: While the exact mechanism is still under investigation, it is believed that these 1,5-naphthyridine derivatives bind to the topoisomerase I-DNA complex, stabilizing the complex and preventing DNA religation, ultimately leading to cell death. []
Q13: How is computational chemistry being utilized in 1,5-naphthyridine research?
A: Computational methods, such as density functional theory (DFT) calculations, are being employed to study tautomerism stability, [] predict molecular properties, and design new 1,5-naphthyridine derivatives with improved biological activity.
Q14: What are some key structural features that influence the activity and selectivity of 1,5-naphthyridine derivatives?
A: Studies exploring structure-activity relationships (SAR) have identified several key factors influencing the biological activity of 1,5-naphthyridines. These include: * The nature and position of substituents: Modifications at positions 2, 4, and 8 on the 1,5-naphthyridine ring significantly impact activity. [, , ]* The type of side chain: The nature and length of aminoalkyl side chains at position 4 influence antimalarial activity. [, , ]* The presence of fused rings: Fusing additional rings to the 1,5-naphthyridine core can enhance activity and selectivity. [, , ]
Q15: Have any quantitative structure-activity relationship (QSAR) models been developed for 1,5-naphthyridine derivatives?
A15: While specific QSAR models for 1,5-naphthyridines are not extensively discussed in the provided literature, ongoing research suggests that QSAR studies are being conducted to establish correlations between molecular properties and biological activities, aiding in the design of more potent and selective 1,5-naphthyridine-based drug candidates.
Q16: Have 1,5-naphthyridine derivatives been explored for material science applications?
A: Yes, certain 1,5-naphthyridine derivatives have shown potential as components in organic light-emitting diodes (OLEDs). [, ] These applications highlight the versatility of the 1,5-naphthyridine scaffold.
Q17: What makes certain 1,5-naphthyridine derivatives suitable for OLED applications?
A: The electronic properties of specific 1,5-naphthyridine derivatives, particularly their electron-transporting capabilities and deep blue fluorescence, make them promising candidates for use in OLED devices. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-Hydroxy-4,5-dimethyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2h-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3h)-dione](/img/structure/B1222722.png)








